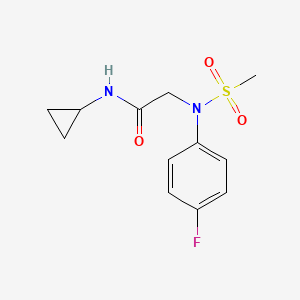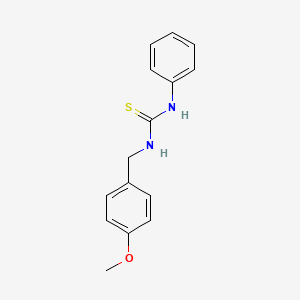
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as CPP, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. CPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mecanismo De Acción
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. By blocking the NMDA receptor, this compound can modulate glutamatergic neurotransmission and reduce excitotoxicity. This compound also acts on other receptors, including the sigma-1 receptor and the dopamine D2 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. This compound can modulate the release of neurotransmitters, including glutamate, dopamine, and serotonin. This compound can also increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection. This compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. This compound is also relatively stable and can be easily synthesized. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide. One direction is to investigate the potential therapeutic effects of this compound in human subjects, particularly in the treatment of psychiatric disorders and neurodegenerative diseases. Another direction is to study the molecular mechanisms underlying the pharmacological effects of this compound, including its interactions with other receptors and signaling pathways. Additionally, further research is needed to optimize the synthesis and formulation of this compound for clinical use.
Métodos De Síntesis
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide can be synthesized through various methods, including the reaction of 1-cyclohexylpiperazine with 3-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction of cyclohexylamine with 3-methoxybenzoyl chloride, followed by the addition of piperazine and a base. The purity of this compound can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-(3-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various fields, including neuroscience, pharmacology, and psychiatry. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms. In addition, this compound has been shown to have neuroprotective properties and may have potential in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-23-17-9-5-8-16(14-17)20-10-12-21(13-11-20)18(22)19-15-6-3-2-4-7-15/h5,8-9,14-15H,2-4,6-7,10-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDHRNLHDDNQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)




![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)

![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)